molecular formula C26H30N6O6S2 B607274 EG01377 free base CAS No. 2227996-00-9

EG01377 free base

Cat. No. B607274
M. Wt: 586.682
InChI Key: SEXUXSMBJLNXIR-FQEVSTJZSA-N
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Description

Molecular Structure Analysis

The molecular formula of EG01377 is C26H30N6O6S2 . The exact mass is 586.17 and the molecular weight is 586.682 . The chemical structure can be represented by the SMILES string: O=S(C1=CC(C2=CC=C(CN)C=C2)=CC3=C1OCC3)(NC4=C(C(NC@@H/N)C(O)=O)=O)SC=C4)=O .


Physical And Chemical Properties Analysis

EG01377 has a molecular weight of 586.68 and its molecular formula is C26H30N6O6S2 . The compound is soluble in DMSO .

Scientific Research Applications

Microarray Data Management and Analysis

EG01377 free base's applications in microarray data management and analysis are significant. The BASE (BioArray Software Environment) is an example of a comprehensive local microarray data repository and analysis application that efficiently manages information and data analysis in microarray experiments. It tracks materials from biosource through extraction and labelling to raw data and analysis. This software is essential for the systematic use of collected data in microarray experiments (Vallon-Christersson et al., 2009).

Meshless Methods in Engineering and Technology

In engineering and technology, the Element-Free Galerkin (EFG) method, a popular meshless method, has made significant strides. The EFG method's features and scientific fundamentals are essential for various applications, including the enforcement of essential boundary conditions, discretization, and integration. This method demonstrates the adaptability and precision of EG01377 free base in applications involving complex engineering and technology computations (Liu Hong-sheng, 2007).

Database Management in Genetics

The p53 gene mutation database is an example of EG01377 free base's application in genetics research. This database compiles over 2,500 mutations in the p53 gene of human tumors and tumor cell lines, offering a comprehensive resource for genetic research. The database is a crucial tool for tracking genetic mutations and understanding their implications in various diseases (Hollstein et al., 1994).

Nucleic Acids Research

EG01377 free base plays a role in the study of nucleic acids. Research involving RNA secondary structure predictions and nearest-neighbor (NN) thermodynamics heavily relies on EG01377 free base for accurate and efficient analysis. This area of study is pivotal in understanding genetic information processing and manipulation (Hopfinger et al., 2020).

Free-Energy Calculations in Molecular Dynamics

The applications of EG01377 free base extend to free-energy calculations in classical molecular dynamics simulations. This is used in various research areas, including solvation thermodynamics, molecular recognition, and protein folding. Free-energy calculation is a critical component in understanding molecular interactions and reactions (Hansen & Van Gunsteren, 2014).

Safety And Hazards

The safety data sheet for EG01377 indicates that it may cause serious eye irritation . It is harmful if inhaled and may cause damage to organs through prolonged or repeated exposure .

Relevant Papers The paper “Peptides Derived from Vascular Endothelial Growth Factor B Show Potent Binding to Neuropilin‐1” discusses the role of EG01377 in inhibiting VEGF-A stimulated tyrosine phosphorylation of VEGF-R2/KDR . Another article titled “EG01377 is a Selective Neuropilin-1 (NRP1) Inhibitor” also provides valuable insights into the potential applications of EG01377 .

properties

CAS RN

2227996-00-9

Product Name

EG01377 free base

Molecular Formula

C26H30N6O6S2

Molecular Weight

586.682

IUPAC Name

(3-((5-(4-(Aminomethyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)-thiophene-2-carbonyl)-L-arginine

InChI

InChI=1S/C26H30N6O6S2/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33)(H,34,35)(H4,28,29,30)/t20-/m0/s1

InChI Key

SEXUXSMBJLNXIR-FQEVSTJZSA-N

SMILES

N=C(N)NCCC[C@@H](C(O)=O)NC(C1=C(NS(=O)(C2=C(OCC3)C3=CC(C4=CC=C(CN)C=C4)=C2)=O)C=CS1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

EG01377;  EG-01377;  EG 01377; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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